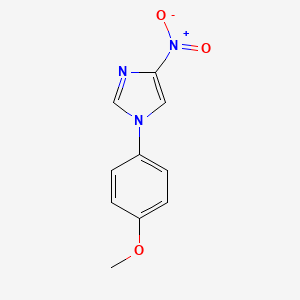

1-(4-methoxyphenyl)-4-nitro-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave a related compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra. The vibrational wavenumbers of the structure were computed using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311++g (d,p) basis set .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For example, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy values were determined. A large HOMO–LUMO gap means low reactivity in chemical reactions, indicating the high stability of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, and thermodynamic properties have been studied .

Scientific Research Applications

Synthesis and Characterization

1-(4-methoxyphenyl)-4-nitro-1H-imidazole and its derivatives have been extensively studied in the field of synthetic chemistry. For instance, the synthesis of 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole was characterized using spectral analysis techniques like NMR and FT-IR. This study highlights the importance of the imidazole ring in medicinal chemistry due to its biological and pharmaceutical significance (Ramanathan, 2017).

Corrosion Inhibition

The compound and its variants have shown potential as corrosion inhibitors. Research on imidazole derivatives, including those with a 4-methoxyphenyl group, demonstrated their effectiveness in protecting mild steel in acidic solutions. These studies employed methods like weight loss and electrochemical techniques to evaluate the corrosion inhibition efficiency, highlighting the importance of structural modifications in enhancing this property (Prashanth et al., 2021).

Anti-Inflammatory and Antifungal Properties

Some derivatives of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole have been explored for their biological activities. A study synthesized di- and tri-substituted imidazoles with the aim of creating dual-acting compounds for anti-inflammatory and antifungal applications. Certain compounds showed significant activity with minimal gastrointestinal irritation, indicating their potential therapeutic use (Husain et al., 2013).

Optical and Nonlinear Optical Properties

The optical properties of certain imidazole derivatives, including 1-(4-methoxyphenyl)-4,5-diphenyl-2-styryl-1H-imidazole, have been experimentally and theoretically studied. This research found fluorescence enhancement in the presence of transition metal ions and identified the compound as a potential material for nonlinear optical (NLO) applications (Jayabharathi et al., 2012).

Safety And Hazards

properties

IUPAC Name |

1-(4-methoxyphenyl)-4-nitroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-16-9-4-2-8(3-5-9)12-6-10(11-7-12)13(14)15/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCJNDPEXRIJAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(N=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxyphenyl)-4-nitro-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2367172.png)

![N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2367173.png)

![(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2367182.png)

![Spiro[2.3]hexane-5-sulfonyl chloride](/img/structure/B2367183.png)

![3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2367184.png)

![2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B2367185.png)